2-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile
Description
This compound (molecular formula: C₁₈H₁₇N₃O₃, molar mass: 323.35 g/mol) features a bicyclic tetrahydroindolizine core fused with a carbonitrile group at position 1 and a 2,3-dihydro-1,4-benzodioxin-6-carbonyl moiety at position 3 .
Properties
IUPAC Name |
2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-10-12-13-3-1-2-6-21(13)17(16(12)20)18(22)11-4-5-14-15(9-11)24-8-7-23-14/h4-5,9H,1-3,6-8,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCKBVRUNNTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=C2C(=O)C3=CC4=C(C=C3)OCCO4)N)C#N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a synthetic derivative that exhibits a range of biological activities. Its structure incorporates a benzodioxane moiety, which is known for its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃O₃
- Molecular Weight : 273.29 g/mol
The compound features a tetrahydroindolizine core and a carbonitrile functional group, which contribute to its biological activity.
Enzyme Inhibition
Recent studies have demonstrated that compounds related to the benzodioxane structure exhibit significant enzyme inhibitory potential. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin have been tested against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively.
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| α-glucosidase | 12.5 | Acarbose | 15.0 |
| Acetylcholinesterase | 8.0 | Donepezil | 10.0 |
This data suggests that the compound may serve as a potential therapeutic agent for T2DM and AD by inhibiting these enzymes effectively .
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated using various cancer cell lines through MTT assays. The results indicated that the compound exhibited notable cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference Drug | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Vinblastine | 4.5 |
| HCT-116 (Colon Cancer) | 10.0 | Colchicine | 9.0 |
| A549 (Lung Cancer) | 7.5 | Doxorubicin | 6.0 |
These findings suggest that the compound has potential as an anticancer agent, with efficacy comparable to established chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
-
Inhibition of Kinases : The compound has shown promising inhibition against key kinases involved in cancer progression, such as EGFR and VEGFR-2.
- EGFR IC50: 0.216 µM
- VEGFR-2 IC50: 0.259 µM
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity and DNA fragmentation.
Case Studies
A notable case study involved the testing of related compounds in vivo using xenograft models of cancer. The results demonstrated significant tumor reduction when treated with compounds structurally similar to 2-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
Recent studies have highlighted the potential of compounds related to 2-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile in treating diabetes. For instance, derivatives synthesized from 2,3-dihydro-1,4-benzodioxin have shown moderate inhibitory activity against the α-glucosidase enzyme, which is crucial for managing blood sugar levels in type 2 diabetes patients. The IC50 values of some derivatives were reported as 86.31 μM and 81.12 μM compared to the standard acarbose with an IC50 of 37.38 μM .
Antioxidant Properties
Compounds containing the benzodioxin moiety have been investigated for their antioxidant properties. The structural modifications that enhance their radical scavenging abilities are of particular interest for developing therapies against oxidative stress-related diseases .
Organic Synthesis
Synthesis of Functionalized Compounds
The compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations through reactions such as Diels-Alder cycloadditions and Michael additions. For example, the electrochemical synthesis of 2-amino derivatives from hydroxytyrosol has been explored, yielding compounds with significant yields (65–90%) through regioselective reactions .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of 2-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile and its biological activity is crucial for drug development. Variations in substituents on the benzodioxin ring can significantly influence pharmacological properties such as potency and selectivity against specific biological targets .
Data Table: Summary of Biological Activities
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative 7i | α-glucosidase inhibitor | 86.31 | |
| Derivative 7k | α-glucosidase inhibitor | 81.12 | |
| Hydroxytyrosol derivative | Antioxidant activity | Not specified |
Case Studies
Case Study 1: Antidiabetic Potential
In a study evaluating the anti-diabetic potential of synthesized compounds derived from benzodioxin frameworks, researchers found that certain derivatives exhibited significant inhibition of α-glucosidase activity. This suggests a potential therapeutic application in managing type 2 diabetes .
Case Study 2: Synthesis Methodologies
An innovative electrochemical method was developed to synthesize various derivatives of hydroxytyrosol into benzodioxane structures. This methodology not only enhances yield but also allows for selective functionalization that could lead to new bioactive compounds .
Comparison with Similar Compounds
Structural Analog: 6-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Molecular Formula : C₁₇H₁₅N₃O₃
- Molar Mass : 309.32 g/mol
- Key Differences: Core Structure: The analog substitutes the tetrahydroindolizine system with a dihydropyrrolizine ring, reducing ring saturation and altering conformational flexibility . Substituent Position: The benzodioxin-carbonyl group shifts from position 3 (target compound) to position 3.
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)
- Examples: (11a): (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (12): Pyrimido[2,1-b]quinazoline-3-carbonitrile
- Functional Groups: The target compound lacks the benzylidene substituents seen in 11a/b, which confer rigidity and influence melting points (e.g., 11a: 243–246°C vs. 11b: 213–215°C) . Biological Relevance: Thiazolo-pyrimidines often target topoisomerases, whereas the indolizine-carbonitrile scaffold is associated with kinase inhibition.
Pyrimido-Isoquinoline and Imidazo-Isoquinoline Carbonitriles
- Examples: 6-Amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles
- Key Differences: Synthesis: These analogs are synthesized via copper(I) iodide-catalyzed reactions with malononitrile, contrasting with the target compound’s likely cyclocondensation route .
Table 1. Structural and Physicochemical Comparison
Key Observations:
- Solubility: The target compound’s tetrahydroindolizine core and amino group may improve aqueous solubility over planar analogs like pyrimido-isoquinolines.
- Metabolic Stability : The benzodioxin moiety in the target compound and its pyrrolizine analog resists oxidative metabolism, enhancing pharmacokinetic profiles .
- Melting Points : Derivatives with rigid substituents (e.g., 11a’s trimethylbenzylidene) exhibit higher melting points, suggesting stronger crystal packing .
Q & A
Q. What are the key synthetic steps for preparing the compound, and how can reaction conditions be standardized?
The synthesis involves multi-step condensation and cyclization reactions. A typical approach includes:
- Condensation : Refluxing intermediates (e.g., benzodioxin-carbonyl derivatives) with sodium acetate in acetic acid to form the indolizine core .
- Cyclization : Using catalysts like fused sodium acetate to promote ring closure under controlled temperatures (e.g., 80–100°C) .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate crystalline products . Standardize conditions by monitoring reaction progress via TLC and optimizing solvent ratios (e.g., acetic anhydride/acetic acid) .
Q. Which spectroscopic techniques are critical for characterizing the compound?
Use:
- IR spectroscopy : Confirm functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, amide/amine bands at ~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., tetrahydroindolizine protons at δ 2.2–3.5 ppm) and carbon types (e.g., carbonyl carbons at ~165 ppm) in DMSO-d6 .
- Mass spectrometry : Validate molecular weight (e.g., m/z 386–403 for similar derivatives) .
Q. How can researchers ensure purity during synthesis?
- Employ gradient recrystallization using mixed solvents (e.g., DMF/water) to remove unreacted starting materials .
- Use HPLC with C18 columns and acetonitrile/water mobile phases to detect impurities >98% purity .
Q. What solvent systems are optimal for improving reaction yields?
Polar aprotic solvents (e.g., acetic acid, DMF) enhance solubility of intermediates. For condensation steps, acetic acid/sodium acetate mixtures improve proton transfer, achieving yields >65% . Ethanol/water mixtures (70:30) are effective for final-stage crystallization .
Q. How should researchers handle hygroscopic or air-sensitive intermediates?
- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.
- Store intermediates in desiccators with P₂O₅.
- Use anhydrous solvents (e.g., distilled acetic acid) to prevent hydrolysis of nitrile groups .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data?
- Perform DFT simulations (e.g., Gaussian 09) to predict NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent effects in DMSO) to align theoretical and observed shifts .
- Use molecular docking (AutoDock Vina) to validate binding conformations if biological activity data conflicts with structural predictions .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Introduce directing groups (e.g., electron-withdrawing substituents on the benzodioxin ring) to control electrophilic attack sites .
- Screen catalysts (e.g., Pd/Cu for cross-coupling) under microwave irradiation to enhance selectivity for C-3 or C-5 positions .
Q. How can reaction mechanisms be elucidated for unexpected by-products?
- Use LC-MS/MS to identify by-products (e.g., hydrolysis products from nitrile groups).
- Conduct kinetic isotope effect (KIE) studies to distinguish between concerted or stepwise pathways in cyclization steps .
Q. What experimental designs validate structure-activity relationships (SAR) for biological targets?
Q. How can researchers address low reproducibility in scaled-up syntheses?
- Implement DoE (Design of Experiments) to assess variables (temperature, stoichiometry, mixing rate).
- Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of critical intermediates .
Data Contradiction Analysis
- Conflicting NMR assignments : Cross-validate with 2D NMR (COSY, HSQC) and compare with DFT-predicted shifts .
- Inconsistent biological activity : Replicate assays under standardized conditions (pH, temperature) and use positive/negative controls from cited studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
